N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide is a complex organic compound that features a furan ring, a biphenyl structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and biphenyl-4-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions, including the solvent and the amounts of the substrates, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly reagents and solvents can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-carboxamide, N-butyl-N-propyl-
- N-(1-((Furan-2-ylmethyl)-carbamoyl)-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide
Uniqueness
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide is unique due to its combination of a furan ring, a biphenyl structure, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C25H20N2O3/c28-24(20-14-12-19(13-15-20)18-7-2-1-3-8-18)27-23-11-5-4-10-22(23)25(29)26-17-21-9-6-16-30-21/h1-16H,17H2,(H,26,29)(H,27,28) |
InChI Key |
VQKWLBNRGGWDBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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